molecular formula C7H15ClN2O2 B13230905 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride

1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride

Cat. No.: B13230905
M. Wt: 194.66 g/mol
InChI Key: XUZWKFBNSPMFKZ-UHFFFAOYSA-N
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Description

1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 It is a derivative of pyrrolidinone, characterized by the presence of an amino group and a hydroxyl group on the propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidinone with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of but-2-ynedioates, aldehydes, and amines at room temperature or elevated temperatures (around 70°C) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including the use of custom synthesis and procurement services. Companies like ChemScene provide bulk custom synthesis and sourcing for this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone compounds.

Scientific Research Applications

1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on the propyl side chain sets it apart from other pyrrolidinone derivatives.

Properties

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c8-4-6(10)5-9-3-1-2-7(9)11;/h6,10H,1-5,8H2;1H

InChI Key

XUZWKFBNSPMFKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(CN)O.Cl

Origin of Product

United States

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